1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(4-fluorocyclohexyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h6-8H,2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNDHMRVVCAXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-16-3 | |
| Record name | 1-(4-fluorocyclohexyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluorocyclohexanone with ethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine compound. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group participates in nucleophilic substitution, forming sulfonamides or alkylated derivatives:
Sulfonamide Formation
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Reagents : Sulfonyl chlorides (e.g., benzenesulfonyl chloride).
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Conditions : Dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA), catalytic DMAP, 0–25°C.
-
Example :
Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide).
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Conditions : Potassium carbonate (KCO), acetonitrile, reflux.
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Product : N-alkylated derivatives for pharmacological screening .
Oxidation and Reduction
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Oxidation :
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The amine is oxidized to a nitro compound using m-CPBA (meta-chloroperbenzoic acid) in DCM.
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Yield : ~50–60%.
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-
Reduction :
Cyclohexyl Ring Modifications
The 4-fluoro group on the cyclohexane ring enables selective functionalization:
Electrophilic Aromatic Substitution
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Nitration : HNO/HSO introduces nitro groups at the para position relative to fluorine.
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Halogenation : Bromine (Br) in acetic acid yields 3-bromo-4-fluorocyclohexyl derivatives .
Ring-Opening Reactions
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Treatment with strong bases (e.g., LDA) induces ring opening to form fluorinated alkenes via elimination .
Comparative Reactivity Data
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its therapeutic potential in various diseases. Notably, it has been investigated for its role as a small molecule activator of mitofusins, which are proteins involved in mitochondrial fusion. This mechanism is particularly relevant for conditions like Charcot-Marie-Tooth Disease type 2A, where mitochondrial dysfunction is a key factor. The compound's analogs have shown promise in enhancing mitochondrial fusion and improving pharmacokinetic properties, making them candidates for further development .
Cancer Research
Research indicates that derivatives of 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride may possess anti-cancer properties. Specifically, compounds related to this structure have been tested against various cancer types, including lymphoma and lung cancer. The ability to inhibit specific cellular pathways associated with tumor growth has been documented, suggesting potential applications in oncology .
Neuropharmacology
The compound's interaction with neurotransmitter systems has led to investigations into its effects on neurological disorders. Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions like Alzheimer's disease, where modulation of acetylcholine levels is crucial for cognitive function .
Case Studies
Case Study 1: A study focused on the pharmacokinetics of a derivative showed improved stability in liver microsomes and enhanced blood-brain barrier permeability compared to other analogs. This suggests that modifications to the cyclohexyl moiety can lead to better therapeutic candidates for neurological diseases .
Case Study 2: Research involving cell lines demonstrated that compounds derived from this compound exhibited significant anti-inflammatory effects by modulating cytokine signaling pathways. This highlights its potential application in autoimmune diseases .
Mechanism of Action
The mechanism of action of 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, within biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride | 4-F-cyclohexyl | C₈H₁₇ClFN | 193.68 | Ethylamine, cyclohexane, fluorine |
| 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine HCl | 4-CF₃-cyclohexyl | C₉H₁₇ClF₃N | 231.68 | Ethylamine, cyclohexane, CF₃ |
| 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine HCl | 2-F, 3,5-Cl₂-phenyl | C₈H₈Cl₃FN | 251.52 | Ethylamine, aromatic ring, halogens |
| (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine HCl | 2-F, 4-Cl-phenyl (R-config.) | C₈H₉Cl₂FN | 223.07 | Ethylamine, aromatic ring, chiral center |
| Fluorexetamine HCl | 3-F-phenyl, cyclohexanone | C₁₄H₁₈FNO·HCl | 271.8 | Cyclohexanone, ethylamino, fluorine |
Key Observations:
Substituent Effects: Fluorine vs. Aromatic vs. Aliphatic Rings: Phenyl-substituted analogs (e.g., ) exhibit rigid planar structures, whereas cyclohexyl derivatives (target compound, ) offer conformational flexibility, influencing receptor binding kinetics . Chirality: Enantiomers like (R)-1-(4-chloro-2-fluorophenyl)ethan-1-amine HCl () may show divergent biological activities due to stereospecific interactions .
Molecular Weight and Solubility: The target compound’s lower molecular weight (193.68 g/mol) compared to Fluorexetamine HCl (271.8 g/mol) () suggests better solubility, though the cyclohexanone moiety in Fluorexetamine may introduce polarity .
Key Observations:
Receptor Targeting :
- Compounds like N-[[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine HCl () demonstrate serotonin 2C receptor agonism, highlighting the role of methoxy and fluorine groups in receptor selectivity . The target compound’s cyclohexyl group may similarly modulate GPCR interactions but requires empirical validation.
Synthetic Complexity: Cyclopropyl-containing analogs () require multistep syntheses (e.g., cyclopropanation via carbene insertion), whereas the target compound’s synthesis likely involves direct alkylation or reductive amination of 4-fluorocyclohexanone .
Stability and Commercial Availability
- Stability : Hydrochloride salts (e.g., target compound, ) generally exhibit improved shelf-life compared to free bases. Fluorexetamine HCl is stable for ≥5 years at -20°C .
- Commercial Use : The target compound is listed by suppliers like AccelaChem (), while phenyl-substituted analogs (e.g., ) are available on platforms like ECHEMI for industrial and research purposes .
Biological Activity
1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride, a compound with the CAS number 1989672-16-3, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group substituted with a fluorine atom at the para position of an ethyl amine backbone. This structural configuration is significant for its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, it may modulate mitochondrial dynamics by activating mitofusin proteins, thereby enhancing mitochondrial fusion and function .
Case Studies
- Mitochondrial Activation : In a study focusing on mitochondrial fusion proteins, compounds similar to this compound were shown to significantly enhance mitochondrial elongation in cellular models. This effect was attributed to their ability to stabilize the proteins involved in mitochondrial dynamics .
- Pharmacokinetic Optimization : Research on related cyclohexyl compounds revealed that modifications at the para position could improve pharmacokinetic properties, such as bioavailability and metabolic stability. These findings may inform future studies on this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClF N |
| Molecular Weight | 201.68 g/mol |
| CAS Number | 1989672-16-3 |
| Solubility | Soluble in water |
| Biological Activity | Effect |
|---|---|
| Neuroprotective | Enhances mitochondrial function |
| Antimicrobial | Potential activity observed |
| Anticancer | Inhibits DNA polymerase theta |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step processes, including:
- Alkylation/Reduction: Fluorocyclohexane derivatives are alkylated with ethylamine precursors under controlled pH and temperature. For example, reductive amination of 4-fluorocyclohexanone with ethylamine hydrochloride in the presence of NaBH₃CN or Pd/C catalysis can yield the target compound .
- Salt Formation: The free base is treated with HCl in anhydrous ethanol to form the hydrochloride salt.
Key Considerations:
Q. How can researchers verify the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- HPLC-MS: Quantifies purity (≥98% as per analytical standards) and detects impurities .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the fluorocyclohexyl moiety (e.g., δ ~4.8 ppm for fluorinated carbons) and amine hydrochloride (δ ~8.2 ppm for NH₂⁺) .
- Elemental Analysis: Matches calculated vs. observed C, H, N, and Cl content (e.g., C₉H₁₇ClFN requires C 50.12%, H 7.91%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles are mandatory. Use a fume hood to avoid inhalation .
- Storage: Store at -20°C in airtight, light-resistant containers to maintain stability (>5 years) .
- Waste Disposal: Neutralize with dilute NaOH before disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How does stereochemistry at the 4-fluorocyclohexyl group influence biological activity?
Answer: The axial vs. equatorial position of the fluorine atom affects receptor binding:
- Axial Fluorine: Enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies.
- Equatorial Fluorine: Reduces conformational flexibility, potentially lowering affinity for serotonin receptors (e.g., 5-HT₂A) .
Methodology: - Separate stereoisomers via chiral HPLC or recrystallization.
- Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement) .
Q. What strategies resolve contradictions in reported receptor-binding data for this compound?
Answer: Discrepancies may arise from:
- Receptor Subtype Selectivity: Use subtype-specific assays (e.g., 5-HT₂A vs. σ₁ receptors) to clarify off-target effects .
- Buffer Conditions: Vary pH (6.5–7.4) and ionic strength to assess binding artifact sources.
- Orthosteric vs. Allosteric Binding: Perform Schild regression analysis to distinguish mechanisms .
Q. How can stability studies under physiological conditions inform experimental design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
